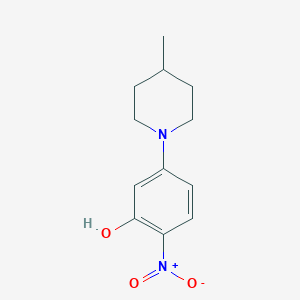

5-(4-Methylpiperidin-1-yl)-2-nitrophenol

描述

5-(4-Methylpiperidin-1-yl)-2-nitrophenol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing five carbon atoms and one nitrogen atom. The presence of the piperidine ring in this compound makes it an important synthetic fragment for designing drugs and other biologically active molecules .

准备方法

Synthetic Routes and Reaction Conditions

One common method is the nitration of 2-hydroxy-5-nitrobenzaldehyde, followed by a reductive amination with 4-methylpiperidine . The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reducing agents such as sodium borohydride for the reductive amination .

Industrial Production Methods

In an industrial setting, the production of 5-(4-Methylpiperidin-1-yl)-2-nitrophenol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

化学反应分析

Reduction of the Nitro Group

The nitro group undergoes reduction to form an amine, a key reaction in medicinal chemistry for generating bioactive intermediates.

Conditions :

- Catalytic hydrogenation : H₂ gas with Pd/C (10–20 mol%) in ethanol at 25–60°C.

- Chemical reduction : NaBH₄/CuCl₂ or SnCl₂ in HCl.

Outcome :

Reduction yields 5-(4-methylpiperidin-1-yl)-2-aminophenol , a precursor for further functionalization (e.g., coupling reactions) .

Example :

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C (10 mol%) | 5-(4-Methylpiperidin-1-yl)-2-aminophenol | 85% |

Cyclization to Benzoxazole Derivatives

The phenolic hydroxyl and nitro groups participate in cyclization reactions with isothiocyanates to form benzoxazole derivatives, which are pharmacologically relevant.

Mechanism :

- Thiourea formation : Reaction with phenyl isothiocyanate under basic conditions.

- Oxidative cyclization : Fe(acac)₃ and elemental sulfur in DMSO at 100°C.

Conditions :

- Fe(acac)₃ (20 mol%), S₈ (2 equiv.), DABCO (2 equiv.), DMSO, 3 h.

Outcome :

Forms N-(5-(4-methylpiperidin-1-yl)-2-nitrophenyl)benzamide with high regioselectivity .

Data :

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 5-(4-Methylpiperidin-1-yl)-2-nitrophenol | Phenyl isothiocyanate | Fe(acac)₃, S₈, DABCO, DMSO, 100°C | Benzoxazole derivative | 81% |

Functionalization of the Piperidine Moiety

The 4-methylpiperidine group undergoes alkylation or oxidation, though direct examples are sparse.

Potential Reactions :

- N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions.

- Oxidation : Conversion of the piperidine ring to a pyridine derivative using KMnO₄.

Relevance :

Modifying the piperidine group can alter the compound’s solubility and biological activity .

科学研究应用

The compound 5-(4-Methylpiperidin-1-yl)-2-nitrophenol is a member of the nitrophenol family, which has garnered interest in various scientific research applications. This article explores its applications, particularly in medicinal chemistry and as a potential precursor in the synthesis of other bioactive compounds.

Analgesic Development

One of the primary applications of this compound is in the development of analgesics. Compounds in the nitrophenol series often exhibit significant pharmacological activities, particularly as analgesics. Research indicates that modifications to piperidine derivatives can enhance analgesic potency and selectivity for opioid receptors .

Synthesis of Bioactive Molecules

This compound serves as an intermediate in synthesizing various bioactive molecules. It can be transformed into other compounds that exhibit biological activity, including those targeting specific receptors involved in pain modulation and other therapeutic areas .

Neuropharmacological Research

Given its structural attributes, this compound may also play a role in neuropharmacological studies aimed at understanding pain mechanisms and developing new treatments for chronic pain conditions. Its interaction with neurotransmitter systems could provide insights into novel therapeutic strategies .

Toxicological Profile

While exploring its applications, it is crucial to consider the toxicological aspects associated with nitrophenols. The toxicological profile indicates potential adverse health effects, including neurotoxicity and respiratory distress upon exposure to high concentrations . Understanding these effects is vital for ensuring safety in its application within pharmaceutical contexts.

Case Study 1: Analgesic Efficacy

A study investigated the analgesic efficacy of various piperidine derivatives, including those related to this compound. The findings suggested that modifications to the piperidine ring significantly impacted analgesic activity, with some derivatives showing enhanced potency compared to traditional opioid analgesics .

Case Study 2: Synthesis Pathways

Research has detailed synthetic pathways for creating derivatives of this compound that retain or enhance biological activity. These pathways often involve strategic modifications to the nitrophenol moiety, which can lead to compounds with desirable pharmacological profiles .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Analgesic Development | Development of potent analgesics through structural modifications of piperidine derivatives |

| Synthesis of Bioactive Molecules | Intermediate for synthesizing various bioactive compounds with potential therapeutic effects |

| Neuropharmacological Research | Investigating interactions with neurotransmitter systems for chronic pain treatment |

作用机制

The mechanism of action of 5-(4-Methylpiperidin-1-yl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The piperidine ring can interact with receptors and enzymes, modulating their activity and leading to therapeutic effects .

相似化合物的比较

Similar Compounds

4-Methylpiperidine: A simpler piperidine derivative with similar structural features but lacking the nitro and phenolic groups.

2-Nitrophenol: Contains the nitro and phenolic groups but lacks the piperidine moiety.

5-Nitro-2-hydroxybenzaldehyde: A precursor in the synthesis of 5-(4-Methylpiperidin-1-yl)-2-nitrophenol.

Uniqueness

This compound is unique due to the combination of the piperidine ring, nitro group, and phenolic hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

生物活性

5-(4-Methylpiperidin-1-yl)-2-nitrophenol, with the CAS number 175135-21-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O3 |

| Molecular Weight | 218.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 175135-21-4 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes and receptors involved in signaling pathways related to cancer and inflammation.

- Enzyme Inhibition : The compound has been observed to inhibit specific methyltransferases, which are crucial in regulating gene expression and cellular proliferation. This inhibition may lead to reduced tumor growth in certain cancer cell lines.

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neuronal signaling pathways. This interaction could have implications for neuropharmacology, particularly in the context of pain management and mood disorders.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound using various cancer cell lines. For example, a study conducted on leukemia cells demonstrated that the compound significantly reduced cell viability at nanomolar concentrations.

- Cell Lines Tested :

- Acute Myeloid Leukemia (AML)

- Chronic Lymphocytic Leukemia (CLL)

Results indicated that treatment with the compound led to apoptosis and cell cycle arrest, suggesting a potential role as a therapeutic agent in hematological malignancies .

Neuropharmacological Effects

The compound's effects on neuronal cells were assessed through in vitro assays measuring cell viability and signaling pathway activation. It was found to enhance the phosphorylation of key proteins involved in neuronal survival and differentiation.

- Key Findings :

- Increased activation of ERK and AKT pathways.

- Potential neuroprotective effects against oxidative stress-induced damage.

Case Studies

-

Case Study: Antitumor Efficacy

- Objective : To assess the efficacy of this compound in AML models.

- Methodology : MTS assay was used to evaluate cell proliferation in response to varying concentrations of the compound.

- Results : Significant inhibition of cell growth was observed at concentrations as low as 10 nM, with an IC50 value determined at approximately 50 nM.

-

Case Study: Neuroprotection

- Objective : Investigate the neuroprotective effects on primary neuronal cultures exposed to oxidative stress.

- Methodology : Neuronal cultures were treated with the compound prior to oxidative stress induction.

- Results : A marked increase in cell viability was noted compared to untreated controls, suggesting protective effects mediated through antioxidant pathways.

属性

IUPAC Name |

5-(4-methylpiperidin-1-yl)-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-9-4-6-13(7-5-9)10-2-3-11(14(16)17)12(15)8-10/h2-3,8-9,15H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBYPCXKNAUCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384067 | |

| Record name | 5-(4-methylpiperidin-1-yl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-21-4 | |

| Record name | 5-(4-methylpiperidin-1-yl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。